TVB-2640, also known as TVB-2640, is a potent, reversible, and selective small molecule inhibitor of fatty acid synthase (FASN) [, , , , , , , , , , , , , , , , , , , , , ]. Developed by 3-V Biosciences, it is considered a first-in-class agent [, , , , , , , , , , , , , , , , , , , , , ], representing a novel approach to modulating lipid biosynthesis for research purposes.
TVB-2640 plays a significant role in scientific research exploring the role of FASN in various cellular processes, particularly in the context of cancer cell growth and survival [, , , , , , , , , , , , , , , , , , , , , ].
Denifanstat is developed by Sagimet Biosciences and belongs to a class of drugs known as fatty acid synthase inhibitors. These compounds are designed to interfere with lipid metabolism, which is often dysregulated in various metabolic disorders and cancers. The drug is currently in Phase II clinical trials for MASH and has been explored for other conditions like non-alcoholic fatty liver disease, advanced solid tumors, and certain types of cancer.
The technical details regarding the exact synthetic route are often undisclosed due to intellectual property considerations.
Denifanstat features a unique molecular structure that allows it to effectively inhibit fatty acid synthase. The molecular formula is CHNO, with a molecular weight of approximately 325.39 g/mol. Its structural characteristics include:
Denifanstat primarily functions through the inhibition of fatty acid synthase's ketoacylreductase activity. This inhibition disrupts the synthesis of palmitate from acetyl-CoA and malonyl-CoA, which are essential substrates in lipid biosynthesis. The key reactions involved include:
Denifanstat's mechanism of action involves selective inhibition of fatty acid synthase in liver cells and other tissues. The process can be summarized as follows:
Clinical trial data indicate significant improvements in histological features of MASH after treatment with Denifanstat, supporting its efficacy as a therapeutic agent.
Denifanstat exhibits several notable physical and chemical properties:
These properties are essential for understanding how Denifanstat can be effectively administered and utilized in clinical settings.
Denifanstat has several potential applications beyond MASH treatment:
Denifanstat (TVB-2640; FASN-IN-2; ASC-40) is a small-molecule inhibitor with the systematic name 4-[1-[4-cyclobutyl-2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl]benzonitrile and molecular formula C₂₇H₂₉N₅O [1] [4] [9]. It has a molecular weight of 439.55 g/mol and CAS registry number 1399177-37-7 [5] [9]. The compound features a benzonitrile moiety linked to a piperidine ring, a cyclobutyl group, and a methyl-triazole pharmacophore, which collectively enable high-affinity binding to fatty acid synthase (FASN) [4] [9]. It appears as an off-white to white solid with predicted solubility in dimethyl sulfoxide (DMSO) and ethanol [9]. Denifanstat’s structural optimization focused on enhancing oral bioavailability and target selectivity, distinguishing it from earlier FASN inhibitors [10].
Table 1: Key Chemical Characteristics of Denifanstat
Property | Value |
---|---|
Molecular Formula | C₂₇H₂₉N₅O |
Molecular Weight | 439.55 g/mol |
CAS Registry Number | 1399177-37-7 |
IUPAC Name | 4-[1-[4-cyclobutyl-2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl]benzonitrile |
Purity | ≥97% (analytical grade) |
Solubility | Soluble in DMSO, ethanol |
Denifanstat is a reversible, potent inhibitor of FASN—an essential enzyme in the de novo lipogenesis (DNL) pathway. FASN catalyzes the synthesis of palmitate (C16:0) from acetyl-CoA and malonyl-CoA, requiring NADPH as a cofactor [6] [10]. Denifanstat binds specifically to the β-ketoreductase (KR) domain of FASN with an IC₅₀ of 0.052 μM and an EC₅₀ of 0.072 μM in cellular assays, blocking palmitate production [1] [4] [5]. This inhibition disrupts multiple pathological processes:
Table 2: Biochemical and Cellular Potency of Denifanstat
Assay System | Metric | Value | Biological Impact |
---|---|---|---|
FASN enzymatic inhibition | IC₅₀ | 0.044 μM | Blocks palmitate synthesis |
Cellular palmitate inhibition (Huh7) | IC₅₀ | 0.048 μM | Reduces steatosis in hepatocytes |
LX-2 stellate cells | COL1α1 reduction | 68% | Suppresses fibrogenesis |
Primary human liver microtissues | Triglyceride reduction | Significant at 30 nM | Direct anti-steatotic activity |
The therapeutic targeting of FASN began with natural compounds (cerulenin and C75) in the 1990s, which demonstrated anti-tumor effects but exhibited off-target toxicity and poor pharmacokinetics [10]. These irreversible inhibitors paved the way for synthetic, reversible FASN inhibitors:
Key milestones in denifanstat’s development include:
Table 3: Evolution of FASN Inhibitors
Compound | Generation | Key Advances | Limitations |
---|---|---|---|
Cerulenin | Natural | Proof-of-concept FASN inhibition | Irreversible; high toxicity |
TVB-3166 | 1st synthetic | Reversible binding | Moderate metabolic instability |
TVB-3664 | 2nd synthetic | Optimized mouse PK; robust in vivo efficacy | Not advanced to clinical trials |
Denifanstat | Clinical | Oral bioavailability; Phase 3 readiness | Alopecia (transient) |
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9